molecular formula C19H12N4O6 B14436454 7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol CAS No. 76289-30-0

7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol

Cat. No.: B14436454
CAS No.: 76289-30-0
M. Wt: 392.3 g/mol
InChI Key: IDLYRQLIMDZRHY-UHFFFAOYSA-N
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Description

7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol is a complex organic compound derived from quinoline This compound is notable for its unique structure, which includes two nitro groups and a hydroxyl group attached to a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol typically involves multi-step organic reactions. One common method involves the nitration of 8-hydroxyquinoline to introduce nitro groups at specific positions. This is followed by a series of condensation reactions to form the quinoline backbone and introduce the hydroxyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the correct placement of functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization and chromatography, to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol is unique due to its dual nitro groups and extended quinoline structure, which confer enhanced biological activity and versatility in chemical reactions compared to its simpler analogs .

Properties

CAS No.

76289-30-0

Molecular Formula

C19H12N4O6

Molecular Weight

392.3 g/mol

IUPAC Name

7-[(8-hydroxy-5-nitroquinolin-7-yl)methyl]-5-nitroquinolin-8-ol

InChI

InChI=1S/C19H12N4O6/c24-18-10(8-14(22(26)27)12-3-1-5-20-16(12)18)7-11-9-15(23(28)29)13-4-2-6-21-17(13)19(11)25/h1-6,8-9,24-25H,7H2

InChI Key

IDLYRQLIMDZRHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)CC3=CC(=C4C=CC=NC4=C3O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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